(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile
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Overview
Description
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted imidazo[4,5-c]pyridine ring
Preparation Methods
The synthesis of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core This core can be synthesized through a series of reactions, including cyclization and halogenationIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings
Mechanism of Action
The mechanism of action of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile stands out due to its unique combination of halogen atoms and the hydroxyiminoacetonitrile group. Similar compounds include:
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles. These compounds share some structural similarities but differ significantly in their applications and properties.
Properties
Molecular Formula |
C10H7BrClN5O |
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Molecular Weight |
328.55 g/mol |
IUPAC Name |
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C10H7BrClN5O/c1-2-17-8-5(11)4-14-9(12)7(8)15-10(17)6(3-13)16-18/h4,18H,2H2,1H3/b16-6- |
InChI Key |
MOEJRSVSOANIRC-SOFYXZRVSA-N |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1/C(=N\O)/C#N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1C(=NO)C#N |
Origin of Product |
United States |
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